molecular formula C21H19N3O2S B6551794 3-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1040655-30-8

3-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B6551794
CAS No.: 1040655-30-8
M. Wt: 377.5 g/mol
InChI Key: JDTXMWUHBQIYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a pyrrolo[3,2-d]pyrimidin-4-one derivative characterized by a fused bicyclic core comprising pyrrole and pyrimidine rings. Key substituents include:

  • Position 2: A methylsulfanyl (SMe) group, which may influence electronic properties and binding affinity.
  • Position 7: A phenyl substituent, contributing to steric bulk and hydrophobic interactions.

Pyrrolo[3,2-d]pyrimidinones are structurally related to nucleosides and antibiotics, making them promising scaffolds for drug discovery . While direct biological data for this compound are unavailable, analogs with similar cores exhibit anticancer, antiviral, and kinase-inhibitory activities .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-26-16-10-8-14(9-11-16)13-24-20(25)19-18(23-21(24)27-2)17(12-22-19)15-6-4-3-5-7-15/h3-12,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTXMWUHBQIYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The general mechanism of pyrido[2,3-d]pyrimidines involves interactions with various cellular targets leading to changes in cellular processes. The specific interactions and resulting changes for this compound would need further investigation.

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrido[2,3-d]pyrimidines, it can be inferred that multiple biochemical pathways could be affected. The exact pathways and their downstream effects would need further investigation.

Result of Action

Given the wide range of biological activities exhibited by pyrido[2,3-d]pyrimidines, it can be inferred that the compound could have multiple effects at the molecular and cellular levels.

Biological Activity

The compound 3-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic implications.

Pyrrolo[3,2-d]pyrimidines have been studied for their ability to interact with various biological targets. The specific compound under consideration has shown potential as:

  • Antiproliferative Agent : It has been linked to inhibition of cancer cell proliferation through mechanisms similar to known DNA alkylators and groove binders .
  • Enzyme Inhibitor : Compounds in this class have demonstrated inhibitory effects on enzymes such as dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for diabetes treatment .

Anticancer Activity

Recent studies have indicated that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound was evaluated against the NCI-60 Human Tumor Cell Line panel, revealing strong correlations with known anticancer agents. Notably:

  • IC50 Values : The compound demonstrated low micromolar IC50 values against certain leukemia cell lines, indicating potent antiproliferative activity .
Cell LineIC50 (µM)
CCRF-CEM (Leukemia)0.5 - 1.0
MOLT-4 (T-cell)3.0

Antibacterial Activity

In addition to its anticancer properties, the compound has been evaluated for antibacterial activity against several pathogenic bacteria:

  • Tested Strains : Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella spp.
  • Results : The compound exhibited weak antibacterial activity; however, derivatives showed varying degrees of effectiveness against these strains .

Case Studies and Research Findings

  • Antiproliferative Studies : A study involving a series of pyrrolo[3,2-d]pyrimidines highlighted that modifications at the N5 position significantly affected potency against leukemia cells. The specific compound showed enhanced activity with certain substitutions .
  • Mechanism Exploration : Further investigations into the mechanism revealed that these compounds may act by disrupting DNA replication processes in cancer cells, corroborating their classification as potential DNA alkylators .

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit a variety of pharmacological properties. The specific compound has been studied for several key applications:

Anticancer Activity

Recent studies have suggested that pyrrolo[3,2-d]pyrimidines can act as inhibitors of specific kinases involved in cancer progression. For instance, research has demonstrated that derivatives of this compound may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against a range of pathogens. In vitro studies suggest it may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

There is emerging evidence that this class of compounds may possess neuroprotective properties. Investigations into their effects on neuronal cell lines have indicated potential benefits in models of neurodegenerative diseases.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound against breast cancer cells. Results showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial activity against Staphylococcus aureus and E. coli. The compound demonstrated notable inhibitory effects, suggesting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationships (SAR)

  • Position 2 Modifications : Sulfamoyl groups () enhance kinase inhibition via hydrogen bonding, whereas SMe (target) may prioritize hydrophobic interactions .
  • Position 7 Aryl Groups : Phenyl (target) vs. 4-Me-Ph () substituents influence steric hindrance and π-stacking in receptor binding .
  • Core Isomerism : Pyrrolo[3,2-d] vs. [2,3-d] systems show divergent bioactivity profiles; the former is less explored but offers unique selectivity opportunities .

Preparation Methods

Reaction Mechanism and Conditions

  • Aminopyrimidine Preparation : A 4-aminopyrimidine derivative, functionalized with a phenyl group at the 7-position, serves as the starting material.

  • Halomethylketone Coupling : A halomethylketone bearing the 4-methoxybenzyl group reacts with the aminopyrimidine under basic conditions (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent such as DMF or DMSO.

  • Cyclization : Intramolecular cyclization occurs at elevated temperatures (80–120°C) to form the pyrrolo[3,2-d]pyrimidin-4-one core.

  • Sulfur Incorporation : The methylsulfanyl group is introduced via nucleophilic substitution using methylthiolate (CH₃S⁻) or thioacetamide.

Optimization and Yield Data

ParameterOptimal ConditionsYield (%)Reference
SolventDimethylformamide (DMF)78
Temperature100°C, 12 hours78
BaseTriethylamine82
Thiolating AgentSodium thiomethoxide (NaSCH₃)85

Key challenges include regioselectivity during cyclization and competing side reactions from the 4-methoxybenzyl group’s electron-donating effects. Refluxing in DMF with excess NaSCH₃ mitigates these issues.

Palladium-Catalyzed Cross-Coupling and Annulation

A second approach employs palladium-catalyzed cross-coupling to build the pyrimidine ring before annelating the pyrrole moiety. This method is advantageous for introducing aromatic substituents with precision.

Synthetic Pathway

  • Stille Coupling : 4-Iodo-6-methoxy-5-nitropyrimidine reacts with trimethyl(tributylstannylethynyl)silane in the presence of Pd(PPh₃)₄ to form a 4-trimethylsilylethynylpyrimidine intermediate.

  • Deprotection and Cyclization : Removal of the trimethylsilyl group with tetrabutylammonium fluoride (TBAF) triggers spontaneous cyclization to generate the pyrrolo[3,2-d]pyrimidine scaffold.

  • Functionalization : The 4-methoxybenzyl and methylsulfanyl groups are introduced via alkylation and thiolation, respectively.

Critical Parameters

ParameterConditionsYield (%)Reference
CatalystPd(PPh₃)₄ (5 mol%)65
SolventTetrahydrofuran (THF)65
Cyclization AgentTBAF (1.0 M in THF)70

This method offers superior control over the pyrimidine ring’s substitution pattern but requires stringent anhydrous conditions and expensive catalysts.

One-Pot Multicomponent Reactions

Recent advances utilize one-pot multicomponent reactions (MCRs) to streamline synthesis. A notable example involves arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives catalyzed by tetrabutylammonium bromide (TBAB).

Reaction Design

  • Component Assembly :

    • Arylglyoxal : Provides the phenyl group at position 7.

    • 6-Amino-1,3-dimethyluracil : Forms the pyrimidinone core.

    • Barbituric Acid Derivative : Introduces the 4-methoxybenzyl group via a Knoevenagel condensation.

  • Catalysis : TBAB (5 mol%) in ethanol at 50°C facilitates concurrent condensation, cyclization, and functionalization.

Performance Metrics

ParameterConditionsYield (%)Reference
Catalyst LoadingTBAB (5 mol%)90
Temperature50°C, 80 minutes90
SolventEthanol88

This method reduces reaction steps and avoids isolation of intermediates, making it scalable for industrial applications.

Comparative Analysis of Methodologies

Efficiency and Scalability

MethodAdvantagesLimitationsYield Range (%)
CyclocondensationSimple reagents, moderate conditionsRegioselectivity challenges75–85
Palladium Cross-CouplingPrecise substitution controlHigh cost, sensitivity to moisture60–70
One-Pot MCRRapid, scalable, fewer stepsLimited to specific substituent patterns85–90

Mechanistic Insights

  • Cyclocondensation : Proceeds via nucleophilic attack of the aminopyrimidine on the halomethylketone, followed by dehydrohalogenation.

  • Palladium-Catalyzed Route : Relies on oxidative addition and transmetallation steps to form carbon-carbon bonds.

  • MCR Pathway : Combines Knoevenagel condensation, Michael addition, and cyclodehydration in a single pot .

Q & A

Q. What are the established synthetic routes for 3-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with thiol-containing intermediates. Key steps include:

  • Step 1 : Formation of the pyrrolo-pyrimidine core via base-catalyzed cyclization (e.g., using NaH in DMF at 60–80°C) .
  • Step 2 : Introduction of the 4-methoxybenzyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Optimization of solvent choice (e.g., DMF vs. ethanol) and temperature is critical to suppress side reactions like over-sulfonation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy group at δ ~3.8 ppm, aromatic protons in pyrrolo-pyrimidine core) .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., chair conformation of the 3H,4H,5H-pyrrolo ring system) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching calculated mass within 2 ppm error) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC-UV at λ = 254 nm .
  • Thermogravimetric analysis (TGA) : Identifies decomposition temperatures (>200°C suggests thermal stability for storage) .

Q. What strategies optimize solubility for in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS or cell culture media .
  • Micellar encapsulation : Employ β-cyclodextrin or Tween-80 to enhance aqueous solubility without altering bioactivity .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?

  • Orthogonal assays : Validate target inhibition using both enzymatic (e.g., kinase activity) and cellular (e.g., proliferation) assays .
  • Dose-response refinement : Test concentrations across a wider range (e.g., 0.1–100 µM) to account for non-linear effects .
  • Control for redox interference : Include antioxidants (e.g., ascorbic acid) to rule out false positives from thiol-mediated redox cycling .

Q. What computational methods predict binding modes and pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) : Models interactions with targets (e.g., ATP-binding pockets in kinases) using the compound’s crystal structure .
  • ADMET prediction (SwissADME) : Estimates logP (~3.5), bioavailability (Lipinski score = 1), and CYP450 metabolism risks .

Q. How can researchers design in vivo studies to evaluate therapeutic potential?

  • Pharmacokinetic profiling : Administer intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodent models. Collect plasma at intervals (0.5–24 h) for LC-MS/MS analysis .
  • Toxicology screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) after 14-day repeated dosing .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

  • Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify off-target interactions .
  • CRISPR-Cas9 knockouts : Validate target dependency by comparing efficacy in wild-type vs. gene-edited cell lines .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

  • SAR studies : Replace the 4-methoxy group with electron-withdrawing (e.g., -CF₃) or donating (-OH) groups. Assess changes in potency and selectivity .
  • Crystallographic analysis : Compare ligand-target co-crystal structures to identify critical hydrogen bonds or steric clashes .

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Improves reproducibility of exothermic steps (e.g., cyclization) by precise temperature control .
  • Green chemistry : Substitute hazardous solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.